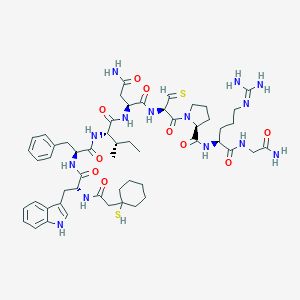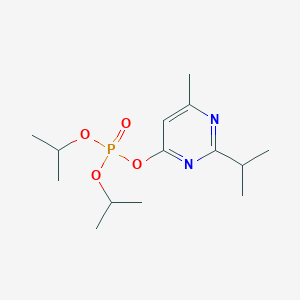![molecular formula C14H12N2O B158348 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 139962-68-8](/img/structure/B158348.png)
2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
Descripción general
Descripción
2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential in drug development. This compound has shown promising results in preclinical studies as a potential therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
Antitubercular and Antibacterial Activities : A study by Bodige et al. (2019) synthesized a series of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives, including 4-methoxyphenyl, which exhibited potent antitubercular activity and significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. This suggests the potential of 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine derivatives in developing new antitubercular and antibacterial agents (Bodige et al., 2019).
Insecticidal Activity : Research by Bakhite et al. (2014) on pyridine derivatives, including those related to 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine, demonstrated notable insecticidal activity. This highlights its potential application in agriculture for pest control (Bakhite et al., 2014).
Potential in Novel Heterocyclic Systems : Deady and Devine (2006) explored the chemical reactions of compounds including 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine, leading to the development of new heterocyclic systems. These findings have implications for the synthesis of novel compounds in pharmaceutical and chemical research (Deady & Devine, 2006).
Antibacterial Agents Synthesis : Abdel-Mohsen and Geies (2009) utilized 2-chloro-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile, a related compound, for the synthesis of 1H-pyrrolo[2,3-b]pyridine systems, some of which were screened as antibacterial agents. This underscores the role of similar compounds in the development of new antibacterial drugs (Abdel-Mohsen & Geies, 2009).
Corrosion Inhibition : A study by Ansari et al. (2015) found that pyridine derivatives, including 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine analogs, effectively inhibited steel corrosion in acidic environments. This highlights its potential use as a corrosion inhibitor in industrial applications (Ansari et al., 2015).
Synthesis of Pyrrolo-Pyridines and Related Compounds : Davis, Wakefield, and Wardell (1992) described the use of reactions involving β-methylazines and nitriles to synthesize 2-phenyl[1H]-pyrrolo[2,3-b]pyridine and related compounds. These methods contribute to the broader synthesis strategies in medicinal chemistry and material science (Davis, Wakefield, & Wardell, 1992).
Mecanismo De Acción
Target of Action
The primary target of 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine is the calcium channel . Calcium channels play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression. This compound is synthesized to act as a calcium channel antagonist , which means it inhibits the function of calcium channels.
Mode of Action
As a calcium channel antagonist, 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine works by inhibiting the influx of extracellular Ca^2+ through L-type voltage-dependent calcium channels . This inhibition subsequently reduces myocardial contraction and induces vasodilator effects .
Biochemical Pathways
The compound’s action on calcium channels affects the calcium signaling pathway . By inhibiting calcium influx, it disrupts the normal flow of calcium ions, which are essential for signal transduction in cells. This disruption can lead to various downstream effects, such as reduced muscle contraction and vasodilation .
Result of Action
The molecular and cellular effects of 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine’s action primarily involve the reduction of muscle contraction and induction of vasodilation . These effects are due to its antagonistic action on calcium channels, which disrupts normal calcium signaling and thus affects muscle contraction and blood vessel dilation.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-17-12-6-4-10(5-7-12)13-9-11-3-2-8-15-14(11)16-13/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHISXEDJQZVJAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(N2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424876 | |
| Record name | 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
139962-68-8 | |
| Record name | 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(1S,17S,19S)-9-Hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26)-hexaen-15-one](/img/structure/B158283.png)

![(4S)-14,16-Dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one](/img/structure/B158290.png)



